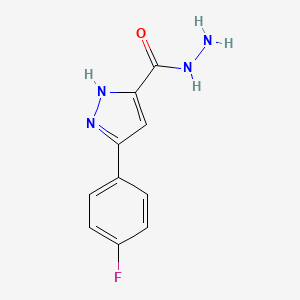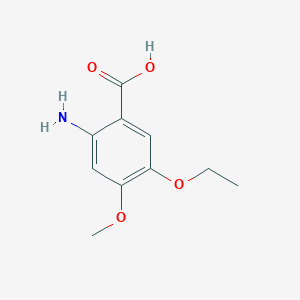
2,4,5-Trifluoroanisole
Descripción general
Descripción
2,4,5-Trifluoroanisole is an organic compound with the linear formula C7H5F3O . It has a molecular weight of 162.112 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trifluoroanisole is represented by the linear formula C7H5F3O . It has a molecular weight of 162.112 .Aplicaciones Científicas De Investigación
Synthesis of Synthetic Intermediates
2,4,5-Trifluoroanisole plays a crucial role in the synthesis of various synthetic intermediates. It has been used in the continuous microflow process for synthesizing 2,4,5-trifluorobromobenzene, a valuable intermediate in the pharmaceutical industry. This process involves the diazotization reaction of 2,4,5-trifluoroaniline, producing 2,4,5-trifluorophenyl diazonium salts, which are then converted to 2,4,5-trifluorobromobenzene (Deng et al., 2017). Similarly, 2,4,5-trifluoroanisole has been used in the microflow synthesis of 2,4,5-trifluorobenzoic acid, a compound with significant applications in pharmaceuticals and material science (Deng et al., 2015).
Structural and Conformational Studies
The rotational spectra of trifluoroanisole and its isotopologues have been measured, revealing a perpendicular conformation of the CF3 group relative to the phenyl ring. These studies provide valuable insights into the molecular structure and dynamics of trifluoroanisole, which is crucial for understanding its chemical behavior and interactions (Kang et al., 2014).
Electrophilicity in Sigma-Complexation Processes
Research on the kinetics of sigma-complexation of various compounds, including 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, highlights the role of 2,4,5-trifluoroanisole derivatives in understanding the reactivity and stability of certain chemical species. This knowledge is fundamental for designing more efficient chemical reactions in organic synthesis (El Guesmi et al., 2008).
Impact on Fluorination and Drug Design
The study of anisole and fluoroanisoles, including 2,4,5-trifluoroanisole, reveals their distinct conformational preferences and the impact of fluorination on physicochemical and pharmacokinetic properties. This research is particularly relevant in drug design, where fluorination can significantly alter the behavior of molecular compounds (Xing et al., 2015).
Use in Fuel Cell Membranes
Innovative materials like 2,4,5-trifluoroimidazole impregnated Nafion, which includes 2,4,5-trifluoroanisole derivatives, have been proposed for high-temperature, water-free membranes in proton-exchange membrane fuel cells. This demonstrates the potential of 2,4,5-trifluoroanisole in advancing renewable energy technologies (Deng, Molinero, & Goddard, 2004).
Propiedades
IUPAC Name |
1,2,4-trifluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYXLDSRLNRAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407750 | |
| Record name | 2,4,5-TRIFLUOROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoroanisole | |
CAS RN |
5006-38-2 | |
| Record name | 2,4,5-TRIFLUOROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



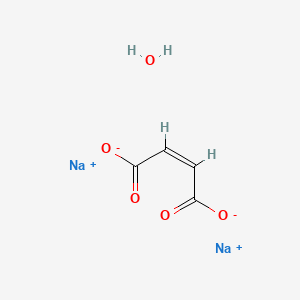
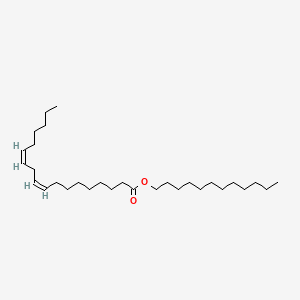
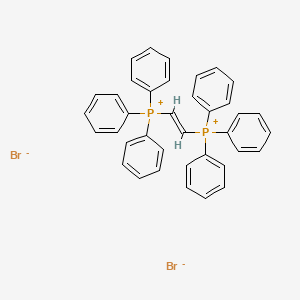
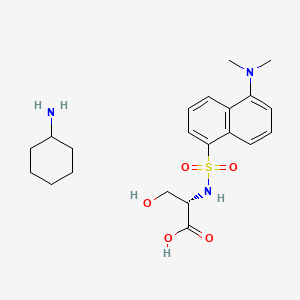
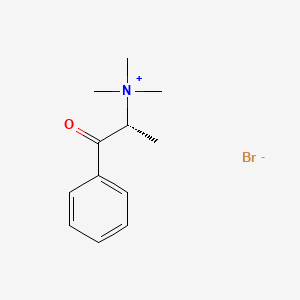
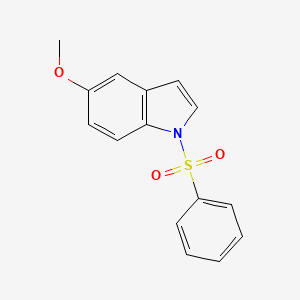
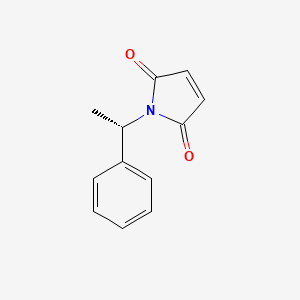
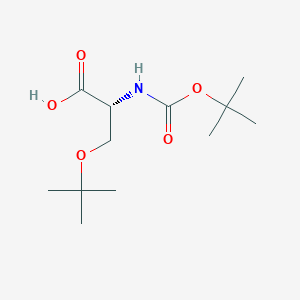
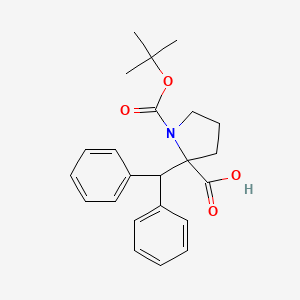
![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)
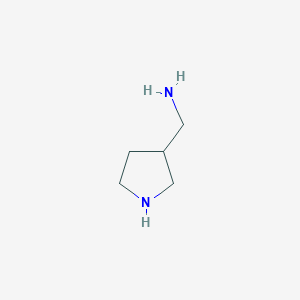
![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)
